

# Solubility profile of N-cyclopropyl-4-iodobenzamide in common lab solvents

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## Compound of Interest

Compound Name: *N-cyclopropyl-4-iodobenzamide*

Cat. No.: B2879678

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## Solubility Profile of N-cyclopropyl-4-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of **N-cyclopropyl-4-iodobenzamide**, a compound of interest in contemporary chemical research. The document outlines its known solubility in common laboratory solvents, provides a comprehensive experimental protocol for determining solubility, and presents a visual workflow to guide researchers in this process. Understanding the solubility of **N-cyclopropyl-4-iodobenzamide** is a critical first step in a variety of experimental designs, including reaction chemistry, formulation development, and biological assays.

## Core Data: Quantitative Solubility

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and application. Currently, publicly available quantitative solubility data for **N-cyclopropyl-4-iodobenzamide** is limited. The most definitive data point is its solubility in Dimethyl Sulfoxide (DMSO).

Solvent	Chemical Formula	Solubility (mg/mL)	Molar Concentration (mM)	Conditions
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	100[1]	348.31[1]	Ultrasonic assistance may be required. The hygroscopic nature of DMSO can affect solubility.[1]

Note: The molecular weight of **N-cyclopropyl-4-iodobenzamide** is 287.10 g/mol .[1]

While specific data for other common laboratory solvents such as water, ethanol, methanol, acetone, and acetonitrile are not readily available in the public domain, some sources suggest that if solubility in DMSO is challenging, exploring solvents like water, ethanol, or dimethylformamide (DMF) may be a viable alternative.[2] Based on its chemical structure—a benzamide derivative with a cyclopropyl group and an iodine atom—it is anticipated to have low solubility in aqueous solutions and higher solubility in polar aprotic and polar protic organic solvents.

## Experimental Protocol for Solubility Determination

To empower researchers to determine the solubility of **N-cyclopropyl-4-iodobenzamide** in their solvents of choice, a detailed experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **N-cyclopropyl-4-iodobenzamide** in a selected solvent at a specific temperature.

Materials:

- **N-cyclopropyl-4-iodobenzamide** (solid)
- Selected solvent(s) of interest (e.g., water, ethanol, acetonitrile)

- Sealed glass vials or flasks
- Temperature-controlled shaker or agitator
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes for standard solution preparation
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
  - Add an excess amount of solid **N-cyclopropyl-4-iodobenzamide** to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.
  - Place the sealed vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be maintained at the desired experimental value (e.g., 25 °C).
- Phase Separation:
  - Once equilibrium is established, remove the vial from the shaker.
  - To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
  - Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
  - For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter into a clean collection vial.

- Quantification of Solute:
  - Prepare a series of standard solutions of **N-cyclopropyl-4-iodobenzamide** of known concentrations in the selected solvent.
  - Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The method should be capable of accurately detecting and quantifying **N-cyclopropyl-4-iodobenzamide**.
  - Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
  - Analyze the diluted sample using the same HPLC method.
  - Determine the concentration of **N-cyclopropyl-4-iodobenzamide** in the diluted sample by interpolating from the calibration curve.
- Data Reporting:
  - Calculate the solubility of **N-cyclopropyl-4-iodobenzamide** in the original saturated solution, taking into account the dilution factor.
  - Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **N-cyclopropyl-4-iodobenzamide**.



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Caption: Experimental workflow for determining compound solubility.

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